molecular formula C21H17BrN2 B11523729 (2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile

Cat. No.: B11523729
M. Wt: 377.3 g/mol
InChI Key: GZJBQGIJAXUHFU-UYRXBGFRSA-N
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Description

(2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group, a dimethyl-phenyl-pyrrole moiety, and a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Coupling Reactions: The final step involves coupling the bromophenyl and pyrrole moieties with the propenenitrile group under specific conditions, possibly using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Studied for its potential as a catalyst in organic reactions.

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound in drug discovery and development.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile depends on its specific application. For instance:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Catalysis: It may act as a catalyst by providing an active site for the reaction to occur.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile
  • (2E)-2-(4-fluorophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile

Uniqueness

  • Bromine Substitution : The presence of a bromine atom may impart unique reactivity and properties compared to its chloro or fluoro analogs.
  • Biological Activity : The specific substitution pattern may result in distinct biological activities and interactions with molecular targets.

Properties

Molecular Formula

C21H17BrN2

Molecular Weight

377.3 g/mol

IUPAC Name

(E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enenitrile

InChI

InChI=1S/C21H17BrN2/c1-15-12-18(16(2)24(15)21-6-4-3-5-7-21)13-19(14-23)17-8-10-20(22)11-9-17/h3-13H,1-2H3/b19-13-

InChI Key

GZJBQGIJAXUHFU-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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